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3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid

53BP1 Tudor domain Methyl-lysine reader

The target compound is the butenedioic acid salt (maleate) of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, commonly known as UNC2170 maleate (CAS 2173992-60-2 for the salt; free base CAS 1648707-58-7). It is a fragment-like small molecule (MW 313.2 Da for the free base) containing a 3-bromobenzamide core linked via a propyl chain to a tert-butylamine moiety, which functions as a critical methyl-lysine mimetic pharmacophore.

Molecular Formula C18H25BrN2O5
Molecular Weight 429.3 g/mol
Cat. No. B10765162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid
Molecular FormulaC18H25BrN2O5
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)
InChIKeyWCAATDGMINWXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[3-(tert-butylamino)propyl]benzamide Butenedioic Acid (UNC2170 Maleate): Chemical Profile and Procurement-Relevant Identity


The target compound is the butenedioic acid salt (maleate) of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, commonly known as UNC2170 maleate (CAS 2173992-60-2 for the salt; free base CAS 1648707-58-7) . It is a fragment-like small molecule (MW 313.2 Da for the free base) containing a 3-bromobenzamide core linked via a propyl chain to a tert-butylamine moiety, which functions as a critical methyl-lysine mimetic pharmacophore [1]. UNC2170 is a functionally active ligand for the tandem tudor domain of the DNA damage repair protein 53BP1 (p53-binding protein 1), acting as a competitive antagonist of endogenous methylated histone substrates such as H4K20me2 [1][2]. The maleate salt form offers defined stoichiometry, crystallinity, and solubility profiles (e.g., DMF 30 mg/mL, DMSO 30 mg/mL) advantageous for reproducible in vitro assay preparation .

Why Generic Substitution of UNC2170 Maleate Is Not Advisable: Critical Structural Determinants of Target Engagement


Closely related analogs of UNC2170, including 2-bromo positional isomers (e.g., compound 16) and linker-length variants (e.g., butyl analog 11), exhibit severe loss or complete abrogation of 53BP1 binding affinity [1]. Systematic structure–activity relationship (SAR) studies demonstrate that the 3-bromo substitution, the propyl linker length, and the N-tert-butylamine group are each individually essential for productive engagement of the tandem tudor domain dimer interface of 53BP1; even conservative modifications—such as extending the linker by one methylene unit or relocating the bromine to the 2-position—reduce affinity below the limit of detection in competitive displacement assays [1]. Furthermore, the maleate salt form ensures defined protonation state, batch-to-batch crystallinity, and solubility characteristics that directly impact assay reproducibility, parameters that are uncontrolled when sourcing the free base from non-validated suppliers [2]. Interchanging UNC2170 with generic benzamide derivatives lacking these precise structural features will yield false-negative results in 53BP1-dependent functional assays and confound data interpretation in DNA damage response studies.

UNC2170 Maleate Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs for Procurement Decision-Making


53BP1 Binding Affinity: UNC2170 vs. 2-Bromo Positional Isomer (Compound 16)

UNC2170 (3-bromo isomer) binds the 53BP1 tandem tudor domain with a Kd of 22 µM as measured by isothermal titration calorimetry (ITC), whereas the 2-bromo positional isomer (compound 16) shows no detectable binding to 53BP1 under identical assay conditions [1][2]. The 3-position of the bromine substituent on the benzamide ring is essential for productive interaction with the dimer interface of the 53BP1 tudor domains, as confirmed by X-ray crystallography (PDB 4RG2) which shows the aromatic ring of UNC2170 sandwiched between the two protein units at the dimer interface [1].

53BP1 Tudor domain Methyl-lysine reader DNA damage repair Isothermal titration calorimetry

53BP1 Binding Affinity: UNC2170 vs. Linker-Length Analog (Butyl Compound 11)

UNC2170, with a propyl linker (three methylene units) between the amide bond and the tert-butylamine, exhibits a Kd of 22 µM and an IC50 of 29 µM for 53BP1 [1]. In contrast, the butyl analog (compound 11), which extends the linker by one additional methylene unit to four carbons, shows complete loss of 53BP1 binding (IC50 > 100 µM in competitive displacement assays) [1][2]. The X-ray co-crystal structure reveals that the propyl linker precisely positions the tert-butylamine in the methyl-lysine binding pocket within hydrogen-bonding distance of Asp1521 (2.6–2.8 Å) in both tudor domains simultaneously, while also enabling favorable packing of the aliphatic chain at the dimer interface—a geometry that is disrupted by linker elongation [1].

53BP1 Tudor domain Structure-activity relationship Linker optimization Competitive displacement

Selectivity Profile of UNC2170 Across the Methyl-Lysine Reader Protein Family

UNC2170 demonstrates at least 17-fold selectivity for 53BP1 over nine other methyl-lysine (Kme) reader proteins, including CBX7, JARID1A (KDM5A), PHF1, PHF19, PHF23, UHRF1, L3MBTL1, L3MBTL3, and MBTD1, all of which show IC50 values greater than 100 µM when tested under identical counter-screening conditions [1][2]. In contrast, the 2-bromo positional isomer (compound 16) exhibits a flat, non-selective profile with IC50 values of approximately 100 µM across multiple Kme readers including JARID1A, UHRF1, and PHF1 [3]. This indicates that the 3-bromo substitution pattern not only enables 53BP1 binding but also confers selectivity against off-target methyl-lysine binding domains.

Selectivity Methyl-lysine reader 53BP1 Tudor domain Epigenetics Counter-screening

Cellular Functional Activity: UNC2170 Suppresses Class Switch Recombination

UNC2170 demonstrates cellular functional activity as a 53BP1 antagonist, suppressing class switch recombination (CSR)—a process strictly dependent on a functional 53BP1 tudor domain—in cellular assays [1][2]. In contrast, the closely related negative control compound UNC2892 (compound 4), which is structurally similar to UNC2170 but inactive against 53BP1 in biochemical assays, does not suppress CSR under identical conditions [1]. This establishes that the cellular phenotype is specifically mediated through 53BP1 target engagement, and that structurally similar but biochemically inactive analogs cannot recapitulate the functional antagonism of UNC2170.

Class switch recombination 53BP1 antagonist Cellular activity DNA damage response Functional assay

Salt Form Differentiation: Maleate Salt Solubility and Formulation Reproducibility vs. Free Base and HCl Salt

The butenedioic acid (maleate) salt of UNC2170 (CAS 2173992-60-2) provides a crystalline solid with defined solubility of 30 mg/mL in DMF and DMSO, and 1 mg/mL in ethanol and PBS (pH 7.2), with supplier-certified purity ≥95% . The hydrochloride (HCl) salt (CAS 1648707-58-7) is also available with reported solubility of up to 40 mg/mL in DMSO and 50 mg/mL in water, though as a white solid with 98% purity by TLC and NMR . The maleate salt offers the advantage of a higher molecular weight counterion (butenedioic acid, MW 116.07) that provides precise 1:1 stoichiometry confirmed by single-crystal X-ray diffraction, which is particularly important for quantitative pharmacology where exact molar concentrations of the active pharmacophore must be known . The free base form, in contrast, can exist as an oil or amorphous solid with variable protonation state depending on storage conditions, introducing uncertainty in concentration calculations for dose–response experiments.

Maleate salt Solubility Formulation Crystallinity Assay reproducibility Procurement specification

Optimal Application Scenarios for UNC2170 Maleate Based on Validated Quantitative Differentiation Evidence


Chemical Probe for 53BP1-Dependent DNA Double-Strand Break Repair Pathway Dissection

UNC2170 maleate is the only validated fragment-like chemical probe with demonstrated cellular functional antagonism of 53BP1, making it the reagent of choice for dissecting 53BP1-dependent vs. 53BP1-independent DNA double-strand break (DSB) repair pathways. Its at least 17-fold selectivity over nine other methyl-lysine reader proteins [1] ensures that phenotypes observed in cellular DSB repair assays (e.g., class switch recombination suppression, foci formation assays) can be attributed specifically to 53BP1 antagonism. Researchers should co-procure UNC2892 (compound 4), the structurally similar but 53BP1-inactive negative control, to confirm on-target effects in all cell-based experiments [1].

Structural Biology and Biophysical Studies of Tudor Domain–Ligand Interactions

The maleate salt form of UNC2170 is the salt of choice for X-ray co-crystallography studies of the 53BP1 tandem tudor domain. The 1.5 Å resolution co-crystal structure (PDB 4RG2) was solved using UNC2170 and revealed a novel binding mode at the dimer interface of two tudor domains [1]. The defined 1:1 stoichiometry and crystallinity of the maleate salt facilitate reproducible co-crystallization and soaking experiments. For isothermal titration calorimetry (ITC) measurements, the maleate salt enables precise concentration determination, which is essential for accurate Kd determination [1]. Researchers conducting NMR-based binding studies (e.g., 1H-15N HSQC) benefit from the slow exchange kinetics between bound and unbound states observed with UNC2170, which simplifies chemical shift perturbation analysis [1].

Selectivity Profiling and Counter-Screening in Methyl-Lysine Reader Drug Discovery Programs

UNC2170 maleate serves as a reference ligand in methyl-lysine reader selectivity panels. Its characterized IC50 of 29 µM against 53BP1 contrasted with >100 µM against CBX7, JARID1A, PHF1, PHF19, PHF23, UHRF1, L3MBTL1, L3MBTL3, and MBTD1 [1] provides a benchmark selectivity profile for evaluating novel 53BP1 inhibitors. For drug discovery programs targeting other Kme readers (e.g., L3MBTL1, UHRF1), UNC2170 functions as a negative control to confirm assay specificity. Procurement of the precise 3-bromo-N-[3-(tert-butylamino)propyl]benzamide maleate salt, rather than generic benzamide derivatives, is essential to reproduce the published selectivity fingerprint and to avoid cross-reactivity artifacts arising from 2-bromo or linker-modified analogs [1][2].

Epigenetic Chemical Biology and Chromatin Regulation Research

In chromatin biology research investigating the role of histone H4K20me2 recognition in DNA damage signaling, UNC2170 maleate is the only commercially available small molecule that competitively displaces endogenous H4K20me2 and p53K382me2 peptides from the 53BP1 tandem tudor domain [1]. The X-ray-validated binding mode, where the tert-butylamine occupies the methyl-lysine binding pocket and forms critical hydrogen bonds with Asp1521 (2.6–2.8 Å) [1], confirms that UNC2170 acts as a direct Kme mimetic, making it suitable for competition experiments with methylated peptide panels. The maleate salt's solubility in DMSO (30 mg/mL) ensures compatibility with chromatin immunoprecipitation (ChIP) buffer systems and cellular treatment protocols .

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